molecular formula C8H12 B093252 Octa-1,3,7-triene CAS No. 1002-35-3

Octa-1,3,7-triene

Cat. No. B093252
CAS RN: 1002-35-3
M. Wt: 108.18 g/mol
InChI Key: ZTJHDEXGCKAXRZ-UHFFFAOYSA-N
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Description

Octa-1,3,7-triene is a natural product found in Carica papaya . It is also known as α-Ocimene .


Synthesis Analysis

The preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalysed by a rhodium (I) complex has been reported . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .


Molecular Structure Analysis

The molecular formula of Octa-1,3,7-triene is C8H12 . The InChI representation is InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-5,7H,1-2,6,8H2 .


Chemical Reactions Analysis

The mechanisms of [3s,5s]-sigmatropic shifts of Octa-1,3,7-triene have been elaborated using B3LYP and BPW91 density functional theory and CASPT2 methods . These orbital symmetry forbidden rearrangements are stepwise, involving diradical intermediates .


Physical And Chemical Properties Analysis

Octa-1,3,7-triene has a molecular weight of 108.18 g/mol . It has a topological polar surface area of 0 Ų . The compound has 4 rotatable bonds .

Scientific Research Applications

  • Octa-1,3,7-triene's reactivity and structural properties have been studied, revealing its involvement in rapidly reversible degenerate Cope rearrangements. This indicates potential applications in synthetic chemistry due to its dynamic structural transformations (Doering & Roth, 1963).

  • The compound has been shown to form non-aromatic cyclic products under base treatment, which suggests its utility in the synthesis of various cyclic compounds (Eglinton, Raphael, & Zabkiewicz, 1969).

  • In polymer chemistry, Octa-1,3,7-triene derivatives, like oligo and poly(3-hexyl thiophene), have been analyzed to understand their molecular structures. This research is crucial for developing advanced materials with specific properties (Brambilla et al., 2014).

  • Octa-1,3,7-triene's photochemical properties have been investigated, revealing its thermal and photochemical reactivity. Such studies are essential in photochemistry and the design of light-responsive materials (Asplund, Bender, & Dolman, 1994).

  • The compound has been utilized in the synthesis of complex chlorinated structures, like Octachlorobicyclo[3.3.0]octa-1,4,6-triene. These studies have implications in the synthesis of halogenated organic compounds, which are often used in pharmaceuticals and agrochemicals (Kusuda, 1983).

  • Octa-1,3,7-triene has also been explored in the context of natural product synthesis. For example, its derivatives have been used in synthesizing structures like 6,8-dioxabicyclo[3.2.1]octanes, which are found in various natural products (Burke, Müller, & Beaudry, 1999).

  • Its derivatives have been employed in studying the chemistry of metal carbonyls, an area crucial in organometallic chemistry and catalysis (Cooke et al., 1976).

  • The radical cation of Octa-1,3,7-triene has been characterized, providing insights into its electronic properties and potential applications in electronic materials (Gerson, Meijere, & Qin, 1989).

  • Its use in hydroformylation reactions has been explored, indicating its potential in industrial organic synthesis and the production of aldehydes (Grigg, Reimer, & Wade, 1983).

  • Studies on the heats of formation and molecular structure of Octa-1,3,7-triene derivatives contribute to a better understanding of their thermodynamic properties, essential in material design and chemical engineering (Castaño et al., 1998).

  • The compound's involvement in sigmatropic shifts, a type of pericyclic reaction, has been examined. This research has implications for understanding reaction mechanisms and designing new synthetic pathways (Leach, Catak, & Houk, 2002).

Safety And Hazards

Octa-1,3,7-triene is a highly flammable liquid and vapour . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

octa-1,3,7-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-5,7H,1-2,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHDEXGCKAXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905253
Record name Octa-1,3,7-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octa-1,3,7-triene

CAS RN

1002-35-3
Record name 1,3,7-Octatriene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octa-1,3,7-triene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octa-1,3,7-triene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octa-1,3,7-triene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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